Product packaging for Sodium p-chlorobenzoate(Cat. No.:CAS No. 3686-66-6)

Sodium p-chlorobenzoate

Cat. No.: B1358484
CAS No.: 3686-66-6
M. Wt: 179.55 g/mol
InChI Key: GGGZYRIOKCGMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium p-chlorobenzoate is a useful research compound. Its molecular formula is C7H5ClNaO2 and its molecular weight is 179.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClNaO2 B1358484 Sodium p-chlorobenzoate CAS No. 3686-66-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

3686-66-6

Molecular Formula

C7H5ClNaO2

Molecular Weight

179.55 g/mol

IUPAC Name

sodium;4-chlorobenzoate

InChI

InChI=1S/C7H5ClO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);

InChI Key

GGGZYRIOKCGMOE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)[O-])Cl.[Na+]

Canonical SMILES

C1=CC(=CC=C1C(=O)O)Cl.[Na]

Other CAS No.

3686-66-6

Pictograms

Irritant

Related CAS

74-11-3 (Parent)

Origin of Product

United States

Synthetic Methodologies and Optimized Preparations of Sodium P Chlorobenzoate

Alkylation and Neutralization Routes for p-Chlorobenzoic Acid Conversion

Reaction Conditions and Stoichiometric Considerations

The neutralization of p-chlorobenzoic acid with sodium hydroxide (B78521) is an exothermic reaction that proceeds readily under ambient conditions. Stoichiometrically, the reaction requires a 1:1 molar ratio of the acid to the base. In practice, reaction conditions are controlled to ensure complete conversion and to optimize the subsequent crystallization step. While detailed systematic studies on the effect of temperature and concentration on yield are not extensively published, the principles of acid-base chemistry suggest that the reaction goes to completion.

Key considerations revolve around ensuring the complete dissolution of the p-chlorobenzoic acid in the aqueous base. Gentle heating may be applied to increase the rate of dissolution, but excessive temperatures are generally avoided to prevent potential side reactions and to manage the exotherm. The pH of the final solution is a critical parameter; a final pH in the neutral to slightly alkaline range ensures that all the carboxylic acid has been converted to its carboxylate salt form. A controlled laboratory procedure might involve the slow addition of a standardized sodium hydroxide solution to a suspension of p-chlorobenzoic acid until a clear solution is obtained and the pH is stabilized.

ParameterValue/ConditionPurpose/Consideration
Stoichiometry ~1:1 molar ratio (p-chlorobenzoic acid: NaOH)Ensures complete conversion to the sodium salt. A slight excess of base may be used to ensure no unreacted acid remains, but this can affect the pH of the final solution.
Temperature Ambient to slightly elevated (e.g., 40-60 °C)To facilitate the dissolution of p-chlorobenzoic acid without promoting side reactions.
Reaction Time Typically rapidThe reaction is an instantaneous acid-base neutralization. The overall process time is dictated by the rate of dissolution and subsequent processing steps.
pH Control Final pH ~ 7.0-8.5Confirms the completion of the neutralization reaction.

Solvent Selection and System Optimization

The choice of solvent is critical for both the reaction and the subsequent isolation of the product. Water is the most common and effective solvent for the neutralization route due to the high solubility of sodium hydroxide and the resulting sodium p-chlorobenzoate salt. chembk.comnih.gov The low solubility of the starting material, p-chlorobenzoic acid, in water at neutral pH is overcome as it reacts to form the soluble salt.

For optimization, co-solvent systems can be considered. The use of alcohol-water mixtures (e.g., ethanol-water) could potentially increase the solubility of the starting acid, possibly leading to a more homogenous reaction mixture from the outset. However, this can also increase the solubility of the final product, which may complicate the crystallization step and potentially lower the recovered yield unless an anti-solvent or evaporation method is employed. Studies on the volumetric properties of this compound have been conducted in N,N-dimethylformamide (DMF)-water mixtures, indicating that complex solute-solvent interactions occur, but the use of such systems for optimizing synthesis is not standard. For most applications, water remains the solvent of choice due to its efficacy, low cost, and safety profile.

Solvent SystemAdvantagesDisadvantagesOptimization Notes
Water High solubility of NaOH and product; low cost; non-toxic.Low initial solubility of p-chlorobenzoic acid.The standard and most efficient solvent for this neutralization reaction.
Ethanol/Water Increased solubility of starting acid.May increase product solubility, potentially reducing crystallization yield.Could be useful if starting material purity is low, but requires careful optimization of crystallization.
Methanol (B129727) Mentioned for recrystallization of the parent acid. rsc.orgNot typically used for the primary neutralization reaction.More relevant for purification of the starting material or potentially the final product under specific conditions.

Crystallization Parameters and Yield Enhancement

Crystallization is the primary method for isolating and purifying this compound from the reaction mixture. The yield and purity are highly dependent on the crystallization parameters. Since this compound is freely soluble in water, crystallization is typically induced by cooling the saturated aqueous solution. nih.gov

To maximize yield, the reaction is often performed in a concentrated solution of sodium hydroxide to minimize the total volume of water used. After the neutralization is complete, the solution is slowly cooled to reduce the solubility of the this compound and induce crystal formation. Cooling the solution in an ice bath (to 0-5 °C) is a common practice to minimize the amount of product that remains dissolved in the mother liquor, thereby enhancing the yield. rsc.org The rate of cooling can influence crystal size and purity; slow cooling generally favors the formation of larger, purer crystals, while rapid cooling can lead to the precipitation of smaller, potentially less pure crystals.

Further yield enhancement can be achieved by partial evaporation of the solvent to increase the concentration of the solute before cooling, or by the addition of an anti-solvent (a solvent in which this compound is insoluble, such as a short-chain alcohol or acetone) to the aqueous solution to precipitate the product. However, the latter method requires careful selection of the anti-solvent to avoid co-precipitation of impurities. The collected crystals are typically washed with a small amount of ice-cold water or a suitable anti-solvent to remove any residual mother liquor before drying.

Industrial-Scale Synthesis Protocols and Efficiency Assessments

On an industrial scale, the synthesis of this compound follows the same fundamental principles of neutralization but is conducted in large-scale reactors with stringent process controls to ensure high yield, purity, and batch-to-batch consistency. Industrial-grade reagents are used, and the process is optimized for efficiency and safety.

A typical industrial protocol would involve charging a glass-lined or stainless-steel reactor with water and sodium hydroxide. The p-chlorobenzoic acid powder would then be added in a controlled manner to manage the heat generated during neutralization. The reactor would be equipped with a robust agitation system to ensure homogeneity and efficient heat transfer via an external cooling jacket. A patent for a related process involving the sulfonation of o-chlorobenzoic acid notes heating to 150°C in a pressure vessel, indicating that elevated temperatures and pressures can be part of industrial processes for related compounds. google.com

After the reaction is complete, the solution is typically filtered to remove any particulate matter. Crystallization is performed in large crystallizer vessels designed for controlled cooling profiles. The resulting slurry is then transferred to a centrifuge to separate the crystals from the mother liquor, followed by washing and drying in industrial dryers (e.g., tray dryers or rotary vacuum dryers).

Efficiency is assessed by metrics such as:

Yield: Typically expected to be very high (>95%) for a simple neutralization.

Purity: Must meet specifications, often ≥98% for industrial grades.

Cycle Time: The total time for one batch, from charging reactants to discharging the final dried product. Minimizing cycle time increases plant throughput.

Atom Economy: For this specific reaction, the atom economy is inherently high, as the only byproduct is water.

E-Factor (Environmental Factor): This measures the amount of waste produced per kilogram of product. For this process, the main waste stream is the aqueous mother liquor, making water management and potential recycling key to improving the environmental footprint.

Novel Synthetic Pathways for p-Chlorobenzoate Derivatives

While direct neutralization is standard for the sodium salt, other pathways are employed to synthesize derivatives like esters or to generate the salt from an ester precursor. One documented novel pathway involves the synthesis of this compound from its corresponding methyl ester, methyl 4-chlorobenzoate (B1228818). This reaction uses sodium trimethylsilanolate in a non-polar solvent like dry toluene. The process involves heating the mixture, for example at 80°C for 4 hours, and has been reported to produce this compound in high yield (86%). This method is particularly useful for converting esters directly to their corresponding carboxylate salts under non-aqueous conditions.

Organometallic Derivative Synthesis

Organometallic chemistry offers powerful tools for the synthesis of various p-chlorobenzoate derivatives, including other metal salts and esters formed via cross-coupling reactions. These methods allow for the creation of carbon-carbon or carbon-heteroatom bonds under specific catalytic conditions.

Organotin(IV) Derivatives: A prominent example is the synthesis of organotin(IV) 4-chlorobenzoates. These compounds are prepared by reacting organotin(IV) precursors, such as dibutyltin(IV) oxide or diphenyltin(IV) dihydroxide, with 4-chlorobenzoic acid. orientjchem.orgorientjchem.orgresearchgate.net The reaction is typically carried out by refluxing the reagents in a solvent like methanol for several hours, leading to high yields of the desired organotin carboxylates (>90%). orientjchem.org These derivatives have been investigated for various applications, including as anticorrosion inhibitors. orientjchem.orgresearchgate.net

Grignard and Cross-Coupling Reactions: Grignard reagents are widely used to form new carbon-carbon bonds. Esters of p-chlorobenzoic acid, such as methyl 4-chlorobenzoate, can undergo cross-coupling reactions with alkyl Grignard reagents in the presence of an iron catalyst. For instance, the reaction of methyl p-chlorobenzoate with n-hexylmagnesium bromide, catalyzed by an inorganic Grignard reagent like [Fe(MgBr)₂], has been studied theoretically. nih.gov Similarly, aryl chlorobenzoates can be coupled with alkyl Grignard reagents using an iron(III) acetylacetonate (B107027) (Fe(acac)₃) catalyst in THF, with reactions proceeding at 0°C to yield the corresponding alkylated benzoates in moderate to good yields (51-81%). mdpi.com Another example is the reaction between methyl p-chlorobenzoate and nonyl magnesium bromide, catalyzed by Tris(acetylaceto) iron(III), to yield p-nonyl benzoic acid. byjus.com These reactions demonstrate the utility of organometallic reagents in modifying the carboxylate structure, which is not possible via simple neutralization.

Synthesis RoutePrecursor(s)Key Reagents/CatalystConditionsProductYield
Organotin Synthesis Diphenyltin(IV) dihydroxide, 4-Chlorobenzoic acidMethanol (solvent)Reflux (60-70°C), 4 hDiphenyltin(IV) di-4-chlorobenzoate>90% orientjchem.org
Organotin Synthesis Triphenyltin(IV) hydroxide, 4-Chlorobenzoic acidMethanol (solvent)Reflux (60-70°C), 4 hTriphenyltin(IV) 4-chlorobenzoate>90% orientjchem.org
Iron-Catalyzed Cross-Coupling 4-Methoxyphenyl 4-chlorobenzoate, Ethylmagnesium chlorideFe(acac)₃, DMI, THF0°C, 180 min4-Methoxyphenyl 4-ethylbenzoate81% mdpi.com
Iron-Catalyzed Cross-Coupling 4-Fluorophenyl 4-chlorobenzoate, Ethylmagnesium chlorideFe(acac)₃, DMI, THF0°C, 180 min4-Fluorophenyl 4-ethylbenzoate51% mdpi.com
Iron-Catalyzed Cross-Coupling Methyl p-chlorobenzoate, Nonyl magnesium bromideTris(acetylaceto) iron(III)N/Ap-Nonyl benzoic acidN/A byjus.com

Heterocyclic Esterification Reactions Involving p-Chlorobenzoate

The p-chlorobenzoate moiety, often derived from p-chlorobenzoyl chloride, is a valuable building block in the synthesis of more complex molecules, particularly through esterification with hydroxylated heterocyclic compounds. These O-acylation reactions create specialized esters with potential applications in medicinal chemistry and materials science.

A practical and efficient approach has been developed for synthesizing 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. mdpi.com This reaction involves the O-acylation of 8-hydroxyquinolin-2(1H)-one with 4-chlorobenzoyl chloride. mdpi.com The process is mediated by triethylamine (B128534) in acetonitrile (B52724) and proceeds at room temperature, offering a clean reaction profile and a straightforward procedure. mdpi.com

Similarly, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate is synthesized via an O-acylation reaction. mdpi.com In this protocol, 7-hydroxy-2H-chromen-2-one is reacted with 4-chlorobenzoyl chloride in dichloromethane (B109758). mdpi.com The reaction uses a slight excess of triethylamine and is conducted at 20 °C, demonstrating high efficiency and operational simplicity. mdpi.comresearchgate.net These methods highlight the utility of the p-chlorobenzoate group in the functionalization of heterocyclic systems. mdpi.commdpi.com

Reproducibility and Robustness in Synthesis Protocols

Achieving high reproducibility and robustness in the synthesis of this compound and its derivatives is paramount for both laboratory research and industrial-scale production. This consistency relies heavily on stringent parametric control of reaction conditions and the implementation of standardized purification methodologies. Ensuring that each step of a synthetic protocol is carefully controlled and that purification methods are consistently applied leads to reliable yields and predictable product purity.

Parametric Control of Reaction Conditions

The control of reaction parameters such as temperature, solvent, catalyst, and reaction time is critical for optimizing the synthesis of p-chlorobenzoate derivatives. In the synthesis of heterocyclic esters, these parameters directly influence reaction rates and yields.

For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate is effectively controlled by maintaining a temperature of 20 °C for 1 hour in the presence of triethylamine as a base and dichloromethane as the solvent, resulting in an 88% yield. mdpi.com The synthesis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate is achieved with an 83% yield by reacting the starting materials for 3 hours at room temperature in acetonitrile. mdpi.com The choice of a base is also a key parameter; triethylamine is commonly used to neutralize the HCl generated during the acylation with 4-chlorobenzoyl chloride, driving the reaction toward the ester product. mdpi.com In some cases, highly effective nucleophilic catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can be used to accelerate reaction times significantly. The selection of polar aprotic solvents like dichloromethane is known to enhance reaction rates by stabilizing ionic intermediates formed during the reaction.

ProductReactantsSolventBase/CatalystTemperatureTimeYieldReference
2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate8-hydroxyquinolin-2(1H)-one, 4-chlorobenzoyl chlorideAcetonitrileTriethylamineRoom Temp.3 h83% mdpi.com
2-oxo-2H-chromen-7-yl 4-chlorobenzoate7-hydroxy-2H-chromen-2-one, 4-chlorobenzoyl chlorideDichloromethaneTriethylamine20 °C1 h88% mdpi.com
(5-formylfuran-2-yl)methyl 4-chlorobenzoate5-hydroxymethylfurfural, 4-chlorobenzoyl chlorideDichloromethaneTriethylamine20 °C24 h71% researchgate.net
4-nitrophenyl 4-chlorobenzoate4-nitrophenol, 4-chlorobenzoyl chlorideDichloromethaneTriethylamine0°C to Room Temp.12-24 h75-96%

Standardization of Purification Methodologies

Standardized purification is essential for isolating the target compound from unreacted starting materials, catalysts, and byproducts, thereby ensuring high purity. For this compound prepared by neutralization, the purification process typically involves filtering the reaction mixture followed by crystallization. illinois.edu

For the covalently modified p-chlorobenzoate esters, more sophisticated techniques are standard. Flash column chromatography over silica (B1680970) gel is a widely reported and effective method. mdpi.comresearchgate.net The choice of eluent is critical for successful separation; for example, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate is purified using dichloromethane as the eluent, while a mixture of dichloromethane and methanol (50:1 v/v) is used for 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. mdpi.commdpi.com

Recrystallization is another crucial technique for achieving high purity, particularly for crystalline solid products. google.com This method involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. illinois.edu For example, 4-nitrophenyl 4-chlorobenzoate can be purified by recrystallization from ethanol/water mixtures to yield needle-like crystals with greater than 99% purity. The combination of chromatography and recrystallization provides a robust and reproducible strategy for obtaining highly pure p-chlorobenzoate derivatives. rsc.org

Chemical Reactivity and Mechanistic Investigations of Sodium P Chlorobenzoate

General Reactivity Profiles of the Benzoate (B1203000) Moiety

The benzoate moiety is a key functional group that dictates much of the reactivity of sodium p-chlorobenzoate. The carboxylate group is a versatile functional group that can participate in various reactions. The reactivity of the benzoate moiety is influenced by the electron-withdrawing nature of the chlorine atom at the para position. masterorganicchemistry.comcymitquimica.com

The delocalization of electrons within the benzene (B151609) ring and the carbonyl group of the benzoate moiety plays a significant role in its stability and reactivity. koreascience.kr Theoretical studies have shown that the distribution of electron density across the benzoate structure influences its electrophilicity. koreascience.kr The chemical structure of the benzoate moiety, linked to other functional groups, imparts specific physical and chemical properties such as solubility, stability, and reactivity. ontosight.ai

Nucleophilic Substitution Reactions Involving the Halogen Atom

The chlorine atom attached to the benzene ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. evitachem.com In these reactions, a nucleophile displaces the chloride ion. byjus.com The presence of the electron-withdrawing carboxylate group, para to the chlorine atom, activates the ring towards nucleophilic attack. masterorganicchemistry.comwikipedia.org This is because the electron-withdrawing group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. masterorganicchemistry.comyoutube.com

The SNAr mechanism is a two-step process: addition of the nucleophile to form a resonance-stabilized carbanion, followed by elimination of the leaving group (chloride). byjus.comyoutube.com The rate of these reactions is influenced by the nature of the nucleophile and the reaction conditions. For instance, reagents like sodium hydroxide (B78521) can replace the chlorine atom. Stronger nucleophiles generally lead to faster reaction rates. The reaction typically requires heat to proceed at a reasonable rate. youtube.com

Controlled Oxidation Pathways and Product Characterization

The benzoate moiety of this compound can undergo oxidation under specific conditions, although these reactions are generally less common than substitution reactions. Strong oxidizing agents, such as potassium permanganate (B83412), can be used to oxidize the aromatic ring, leading to ring cleavage and the formation of smaller organic molecules. miracosta.edu The oxidation of chlorobenzoic acids can also be achieved using other oxidants like chromic acid. tsijournals.com

In some instances, the oxidation can be controlled to yield specific products. For example, the oxidation of p-chlorotoluene, a related compound, with potassium permanganate yields p-chlorobenzoic acid. miracosta.edunih.govgoogle.com The reaction conditions, including the choice of oxidant and temperature, are crucial in determining the final products. sgastro.com.ua In advanced oxidation processes, such as catalytic ozonation, p-chlorobenzoic acid can be degraded into various by-products including aldehydes, alcohols, and other aromatic compounds. mdpi.comresearchgate.net The photocatalytic degradation of p-chlorobenzoic acid has also been studied, leading to both oxidative and reductive products depending on the dissolved oxygen concentration. nih.govtandfonline.com

Reductive Transformation Mechanisms

The reductive transformation of this compound can occur at both the carboxylate group and the chloro substituent. The carboxylate group can be reduced by strong reducing agents like lithium aluminum hydride.

More significantly, the chlorine atom can be removed through reductive dehalogenation. This process is of environmental interest as it is a key step in the biodegradation of chlorinated aromatic compounds. nih.gov Microbial communities, particularly under anaerobic conditions, can catalyze the reductive dechlorination of chlorobenzoates. asm.org In some cases, the degradation pathway involves the initial conversion of the chlorobenzoate to its coenzyme A (CoA) thioester, followed by reductive dehalogenation. nih.govresearchgate.netnih.gov For example, the bacterium Rhodopseudomonas palustris has been shown to metabolize 3-chlorobenzoate (B1228886) by first converting it to 3-chlorobenzoyl-CoA and then reductively dehalogenating it to benzoyl-CoA. nih.gov The mechanism of microbial reductive dehalogenation is complex and can be influenced by the presence of other substituents on the aromatic ring. asm.org

Coordination Chemistry and Metal Complexation

This compound is widely utilized in coordination chemistry as a ligand for the synthesis of metal complexes. The carboxylate group can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging fashions. This versatility allows for the construction of a wide array of metal-organic architectures with diverse structural and functional properties.

Bridging Ligand Behavior in Metal Architectures

The p-chlorobenzoate ligand frequently acts as a bridging ligand, connecting two or more metal centers to form polynuclear complexes and coordination polymers. researchgate.net The bridging coordination mode of the carboxylate group is often identified by the separation between the asymmetric and symmetric stretching vibrations in the infrared (IR) spectrum. researchgate.net This bridging behavior is fundamental to the formation of extended structures like metal-organic frameworks (MOFs). The stability and structural features of these architectures are influenced by the nature of the metal ion and the presence of other ancillary ligands.

Synthesis and Structural Elucidation of Oxo-Centered Trinuclear Complexes

A significant class of complexes formed with p-chlorobenzoate ligands are oxo-centered trinuclear complexes. These complexes feature a central oxygen atom coordinated to three metal ions, which are further bridged by the carboxylate groups of the p-chlorobenzoate ligands. researchgate.netshd.org.rs

Several oxo-centered trinuclear complexes involving manganese, iron, and cobalt have been synthesized using p-chlorobenzoic acid or its sodium salt. researchgate.netufl.edu For example, a mixed-valence complex [Mn₃O(C₇H₄O₂Cl)₆(Py)₃]Py and mixed-metal complexes like [Fe₂MnO(C₇H₄O₂Cl)₆(Py)₃]NO₃ have been reported. researchgate.net The synthesis of these complexes is typically achieved through the direct reaction of metal salts with p-chlorobenzoic acid in the presence of a neutral donor ligand like pyridine (B92270). researchgate.net Titanium-based oxo-complexes have also been synthesized using 4-chlorobenzoic acid. mdpi.com

The structures of these complexes are elucidated using techniques such as elemental analysis, atomic absorption spectroscopy, and spectral studies (IR and electronic). researchgate.net The IR spectra of these compounds typically show two strong stretching vibration bands that confirm the bridging coordination mode of the carboxylate group. researchgate.net

Below is a table summarizing some of the synthesized oxo-centered trinuclear complexes with p-chlorobenzoate ligands.

Complex FormulaMetal IonsColorMelting Point (°C)
[Mn₃O(C₇H₄O₂Cl)₆(Py)₃]PyMn(III), Mn(II)Brown-green190
[Fe₂MnO(C₇H₄O₂Cl)₆(Py)₃]NO₃Fe(III), Mn(II)--
[Fe₂CoO(C₇H₄O₂Cl)₆(Py)₃]Fe(III), Co(II)--

Table data sourced from research findings on oxo-centered trinuclear complexes. researchgate.net

Multiligand Metal Complex Formation with p-Chlorobenzoate

This compound, the sodium salt of p-chlorobenzoic acid, serves as a versatile ligand in coordination chemistry, readily forming stable complexes with a variety of metal ions. Its carboxylate group allows it to coordinate to metal centers in several modes, including monodentate, bidentate chelating, and bridging fashions. mdpi.comrsc.org This versatility facilitates the formation of diverse structural architectures, from simple mononuclear species to complex polynuclear and coordination polymer systems. researchgate.netevitachem.comniscpr.res.in The presence of the chlorine atom at the para position also influences the electronic properties and crystal packing of the resulting complexes.

For instance, novel mixed-ligand complexes of cobalt(II), nickel(II), zinc(II), and cadmium(II) have been synthesized using p-chlorobenzoate and N,N-diethylnicotinamide (dena). researchgate.netasianpubs.orgasianpubs.org In these compounds, the p-chlorobenzoate anion and the N,N-diethylnicotinamide ligand typically act as monodentate ligands. researchgate.netasianpubs.orgasianpubs.org The p-chlorobenzoate coordinates through one of the oxygen atoms of the carboxylate group, while the N,N-diethylnicotinamide binds through the nitrogen atom of its pyridine ring. researchgate.netasianpubs.orgasianpubs.org These complexes often include coordinated water molecules to complete the octahedral coordination sphere of the metal ion. researchgate.netasianpubs.orgasianpubs.org

Similarly, copper(II) complexes have been prepared with p-chlorobenzoate and other nitrogen-donor ligands like benzimidazole (B57391) and ethylenediamine (B42938). mdpi.comresearchgate.net In a complex with benzimidazole, a distorted square pyramidal geometry around the Cu(II) center was observed, with both monodentate and bidentate chelating p-chlorobenzoate anions present in the same structure. mdpi.com Another study reported a copper(II) complex with ethylenediamine where the p-chlorobenzoate acts as a counter-ion and is not directly coordinated to the copper center, which is instead bound to two ethylenediamine ligands and two water molecules. researchgate.net

The formation of polynuclear complexes has also been documented. Manganese-based metallacrowns have been synthesized where 3-chlorobenzoate anions (an isomer of p-chlorobenzoate) act as counter-ions, balancing the charge of the central cavity-bound sodium and manganese ions and connecting them to the main metallacrown ring. nih.gov Furthermore, lanthanide-p-chlorobenzoic acid complexes with 2,2′:6′,2′′-terpyridine have been shown to form binuclear or mononuclear units depending on the specific lanthanide ion, a phenomenon attributed to the lanthanide contraction. rsc.org In these structures, the p-chlorobenzoate ligand displays multiple binding modes, including bidentate and bridging bidentate. rsc.org

The synthesis of these multiligand complexes is typically achieved by reacting a metal salt with this compound (or p-chlorobenzoic acid neutralized in situ) and the secondary ligand in a suitable solvent system, often involving water, ethanol, or mixtures thereof. mdpi.comresearchgate.net

Table 1: Examples of Multiligand Metal Complexes with p-Chlorobenzoate

Metal Ion Ancillary Ligand(s) Observed Coordination Mode of p-Chlorobenzoate Reference(s)
Ni(II), Zn(II), Cd(II) N,N-diethylnicotinamide, Water Monodentate researchgate.net
Co(II) N,N-diethylnicotinamide, Water Monodentate asianpubs.orgasianpubs.org
Cu(II) Benzimidazole Monodentate and Bidentate chelating mdpi.com
Cu(II) Ethylenediamine, Water Counter-ion (not coordinated) researchgate.net

Spectroscopic Probing of Metal Ion Interactions in Solution

Spectroscopic techniques are indispensable for elucidating the coordination of p-chlorobenzoate to metal ions in complexes, both in the solid state and in solution. Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are among the most powerful tools for this purpose.

Infrared (IR) Spectroscopy is particularly sensitive to the coordination environment of the carboxylate group. The key diagnostic bands are the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate moiety. The free p-chlorobenzoate anion exhibits these bands at specific frequencies. Upon coordination to a metal ion, the positions of these bands shift. The magnitude of the separation between these two bands (Δν = νas - νs) is a well-established criterion for determining the coordination mode of the carboxylate ligand.

A large Δν value (typically >200 cm⁻¹), greater than that of the ionic sodium salt, is indicative of a monodentate coordination mode. mdpi.com

A smaller Δν value (typically <160 cm⁻¹), less than that of the ionic salt, suggests a bidentate (either chelating or bridging) coordination mode. mdpi.com

For example, in mixed-ligand complexes of Ni(II), Zn(II), and Cd(II) with N,N-diethylnicotinamide, the disappearance of the C=O stretching band of the free carboxylic acid (around 1688 cm⁻¹) and the appearance of new asymmetric and symmetric stretching bands confirm the deprotonation and coordination of the p-chlorobenzoate ligand. researchgate.net In a copper(II)-benzimidazole-p-chlorobenzoate complex, the presence of multiple bands for both asymmetric and symmetric vibrations, leading to Δν values of 210 and 242 cm⁻¹, supported the coexistence of both monodentate and asymmetric bidentate coordination modes as determined by X-ray crystallography. mdpi.com New bands appearing at lower frequencies (typically 400-600 cm⁻¹) are often assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations, further confirming the formation of the complex. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex, particularly the d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. The coordination of p-chlorobenzoate can influence the ligand field around the metal center, causing shifts in the d-d absorption bands compared to the aquated metal ion. This allows for the investigation of the coordination geometry. For instance, the solid-state UV-Vis spectra of Co(II) and Ni(II) complexes with p-chlorobenzoate and N,N-diethylnicotinamide show absorption bands consistent with an octahedral geometry around the metal ions. researchgate.netasianpubs.org In solution, UV-Vis spectroscopy can be used to monitor the formation of complexes and study their stability. The UV spectrum of a copper(II)-p-chlorobenzoate-benzimidazole complex in a DMSO solution showed a broad d-d transition band centered around 700 nm, characteristic of copper(II) complexes in a distorted square pyramidal or octahedral environment. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for studying the structure of diamagnetic complexes in solution. While paramagnetic complexes present challenges due to signal broadening, ¹H and ¹³C NMR can provide detailed information for complexes with ions like Zn(II) and Cd(II). Chemical shift changes in the aromatic protons of the p-chlorobenzoate ligand upon complexation can indicate the extent of metal-ligand interaction. For example, in the study of a 4-chlorobenzoate-coenzyme A ligase, ¹H, ¹³C, and ³¹P NMR were used to characterize the formation of a 4-chlorobenzoate-AMP adduct, an intermediate in the enzymatic reaction. acs.org While not a direct study of a simple metal complex, this demonstrates the utility of NMR in probing interactions involving the p-chlorobenzoate moiety in a complex biological system. acs.org Solid-state NMR, such as ¹H-MAS-NMR, has also been used to investigate hydrogen bonding in crystals of p-chlorobenzoate salts. mdpi.com

Table 2: Spectroscopic Data for Metal-p-Chlorobenzoate Interactions

Spectroscopic Technique Observation Interpretation Reference(s)
FT-IR Disappearance of ν(C=O) band (~1688 cm⁻¹); Appearance of νas(COO⁻) and νs(COO⁻) bands. Deprotonation of carboxylic acid and coordination to metal ion. researchgate.net
FT-IR Separation of νas(COO⁻) and νs(COO⁻) (Δν) > 200 cm⁻¹ Monodentate coordination of carboxylate group. mdpi.com
FT-IR Appearance of new bands in the 400-600 cm⁻¹ region. Formation of Metal-Oxygen (M-O) bonds. mdpi.com
UV-Vis Shifts in d-d transition bands of the metal ion. Change in coordination geometry and ligand field upon complexation. researchgate.netasianpubs.org
UV-Vis Broad absorption band ~700 nm for Cu(II) complex. Distorted square pyramidal/octahedral geometry. mdpi.comresearchgate.net

| NMR | Chemical shift changes in aromatic proton signals. | Indication of metal-ligand interaction and complex formation in solution. | acs.org |

Environmental Biotransformation and Degradation Dynamics of P Chlorobenzoate

Aerobic Biodegradation Pathways and Microbial Ecology

Under aerobic conditions, the biodegradation of p-chlorobenzoate is initiated by an enzymatic dehalogenation step, followed by the cleavage of the aromatic ring. This process involves a variety of microbial species and intricate enzymatic machinery.

A number of aerobic bacteria capable of utilizing p-chlorobenzoate as a sole carbon and energy source have been isolated and characterized. These microorganisms play a crucial role in the natural attenuation of this pollutant in contaminated environments.

Prominent among these are species from the genera Pseudomonas, Arthrobacter, and Acinetobacter. For instance, Pseudomonas sp. CBS3 has been shown to efficiently grow on 4-chlorobenzoate (B1228818) nih.gov. Similarly, an Arthrobacter species, strain TM-1, was isolated from a mixed culture enriched from sewage sludge and demonstrated the ability to completely mineralize 4-chlorobenzoate nih.govresearchgate.net. Another well-studied organism is Acinetobacter sp. strain 4-CB1, which was isolated from soil contaminated with polychlorinated biphenyls and can utilize 4-chlorobenzoate researchgate.net. More recently, Cupriavidus sp. strain SK-3 has also been identified as capable of aerobically utilizing 4-chlorobenzoic acid nih.gov.

The initial and critical step in the aerobic degradation of p-chlorobenzoate is the cleavage of the carbon-chlorine bond, a process known as dehalogenation. In many aerobic bacteria, this is achieved through a hydrolytic mechanism that replaces the chlorine atom with a hydroxyl group.

A common pathway involves the activation of 4-chlorobenzoate to its coenzyme A (CoA) thioester, 4-chlorobenzoyl-CoA. This reaction is catalyzed by a 4-halobenzoate-CoA ligase and is dependent on ATP and Mg²⁺ nih.gov. The resulting 4-chlorobenzoyl-CoA is then dehalogenated by a specific enzyme, 4-chlorobenzoyl-CoA dehalogenase, to form 4-hydroxybenzoyl-CoA nih.govnih.gov. This dehalogenase from Pseudomonas sp. CBS3 has been purified and characterized as a tetrameric enzyme with a native molecular mass of 120,000 Da, composed of four identical subunits of 31 kDa nih.gov. The final step in this initial sequence is the hydrolysis of 4-hydroxybenzoyl-CoA to 4-hydroxybenzoate by a thioesterase nih.gov.

The intermediate, 4-hydroxybenzoate, is then typically hydroxylated to form protocatechuate, which serves as a substrate for ring cleavage enzymes nih.govresearchgate.netnih.gov. In some degradation pathways, particularly for other chlorinated benzoates, chlorocatechols are formed as key intermediates. For instance, the metabolism of m-chlorobenzoate can lead to the formation of 4-chlorocatechol nih.govnih.gov.

Following the initial dehalogenation and formation of dihydroxylated intermediates like protocatechuate or chlorocatechols, the aromatic ring is opened through the action of dioxygenase enzymes. Two principal pathways for aromatic ring fission are the ortho (or β-ketoadipate) pathway and the meta cleavage pathway.

In the ortho cleavage pathway, catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbon atoms of the aromatic ring. This pathway is commonly observed in the degradation of p-chlorobenzoate. For example, studies with Pseudomonas isolates have shown the presence of catechol 1,2-dioxygenase activity, indicating the catabolism of 4-chlorobenzoic acid via the ortho-ring cleavage pathway nih.gov.

The meta cleavage pathway, on the other hand, involves the cleavage of the bond adjacent to the hydroxyl groups by catechol 2,3-dioxygenase. While less common for p-chlorobenzoate itself, some bacteria that degrade other chloroaromatics, such as chlorobenzene, have been shown to utilize the meta cleavage pathway nih.gov. In some instances, bacteria can possess the genetic capacity for both pathways. For example, Pseudomonas putida P8, when grown on high concentrations of benzoate (B1203000), has been shown to simultaneously express enzymes for both the ortho and meta cleavage pathways nih.gov.

Anaerobic Biotransformation and Reductive Dehalogenation

In the absence of oxygen, the microbial degradation of p-chlorobenzoate proceeds through different metabolic routes, with reductive dehalogenation being a key initial step.

The anaerobic biotransformation of p-chlorobenzoate has been demonstrated in various microbial consortia under different electron-accepting conditions, including denitrifying and methanogenic conditions. Enrichment cultures from contaminated sediments have shown the ability to degrade 4-chlorobenzoate and 4-bromobenzoate under denitrifying conditions oup.com. Molecular analysis of such consortia has revealed the presence of bacteria belonging to the β-subunit of the Proteobacteria, with clones closely related to the genus Thauera being identified oup.com.

While the isolation of pure cultures capable of anaerobically degrading 4-chlorobenzoate has been challenging, some successes have been reported. The anoxygenic photoheterotroph Rhodopseudomonas palustris has been shown to metabolize 3-chlorobenzoate (B1228886) under anaerobic conditions in the presence of light nih.govnih.gov. This bacterium is notable for its ability to use the chlorinated compound as a sole carbon source without the need for a co-substrate nih.gov. Reductive dehalogenation is a crucial step in the anaerobic degradation pathway, where the chlorine atom is replaced by a hydrogen atom epa.govwur.nl. This process has been observed for a wide range of halogenated aromatic compounds epa.gov.

Benzoyl-CoA Pathway and Acetyl-CoA Formation in Anaerobic Metabolism

Under anaerobic conditions, the degradation of aromatic compounds, including p-chlorobenzoate, proceeds through a central metabolic route known as the benzoyl-CoA pathway. This pathway is a unifying strategy for the anaerobic catabolism of a wide range of aromatic molecules. researchgate.net

The initial step involves the activation of p-chlorobenzoate to its coenzyme A (CoA) thioester, p-chlorobenzoyl-CoA. This reaction is catalyzed by a ligase and requires the input of energy in the form of ATP. Subsequently, the key dearomatizing enzyme, a benzoyl-CoA reductase, catalyzes the reduction of the aromatic ring of p-chlorobenzoyl-CoA. This step is a critical and energy-intensive process that breaks the aromaticity of the compound, making it susceptible to further degradation. researchgate.net

Following ring reduction, the resulting alicyclic intermediate undergoes a series of reactions analogous to the β-oxidation of fatty acids. wikipedia.org This sequence involves enzymatic steps of hydration, dehydrogenation, and thiolytic cleavage. These reactions progressively shorten the carbon chain, ultimately leading to the formation of acetyl-CoA. biobulletin.com The complete degradation of the benzoyl-CoA moiety yields three molecules of acetyl-CoA and one molecule of carbon dioxide. oup.comoup.com The acetyl-CoA can then enter the central metabolism of the microorganism for energy production and biosynthesis.

Photodegradation Mechanisms and Environmental Fate under Light Exposure

p-Chlorobenzoate can undergo degradation upon exposure to light, a process known as photodegradation. This can occur through direct photolysis, where the molecule itself absorbs light energy, or through indirect photolysis, which is mediated by other light-absorbing substances in the environment. p-Chlorobenzoic acid absorbs light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov

The photocatalytic degradation of p-chlorobenzoate has been extensively studied, often using semiconductor catalysts like titanium dioxide (TiO₂). nih.govnih.gov Under UV irradiation, TiO₂ generates highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents that can attack the p-chlorobenzoate molecule. researchgate.net The degradation process is influenced by several factors, including the initial concentration of p-chlorobenzoate, the pH of the solution, and the presence of other substances in the water. For example, certain anions commonly found in eutrophic waters, such as nitrate (B79036) (NO₃⁻) and dihydrogen phosphate (H₂PO₄⁻), have been shown to inhibit the photocatalytic degradation process. nih.gov The degradation kinetics often follow a pseudo-first-order model. nih.govnih.gov

The mechanism of photodegradation involves the attack of hydroxyl radicals on the aromatic ring, leading to the formation of various intermediates. These intermediates are then further oxidized, ultimately leading to the mineralization of the compound into carbon dioxide, water, and chloride ions.

Advanced Oxidation Processes (AOPs) for p-Chlorobenzoate Removal

Advanced Oxidation Processes (AOPs) are a set of water treatment technologies designed to remove organic pollutants through the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH). wikipedia.orgwikipedia.org These processes are effective for the degradation of recalcitrant compounds like p-chlorobenzoate.

Hydroxyl Radical-Mediated Degradation Kinetics

The hydroxyl radical is a key species in many AOPs and reacts rapidly with p-chlorobenzoate. The reaction rate is a critical parameter for evaluating the efficiency of these treatment processes. The second-order rate constant for the reaction of hydroxyl radicals with p-chlorobenzoate is on the order of 10⁹ M⁻¹s⁻¹, indicating a very fast reaction.

The rate of this reaction is also influenced by temperature. Studies have investigated the temperature dependence of the apparent second-order reaction rate constant, providing valuable data for modeling and optimizing AOPs under different environmental conditions. researchgate.net

Table 1: Apparent Second-Order Rate Constants for the Reaction of Hydroxyl Radical with p-Chlorobenzoate at Different Temperatures

Temperature (°C) Apparent Rate Constant (10⁹ M⁻¹s⁻¹)
1.0 2.5
10.0 3.2
20.0 4.0
30.0 4.8
40.0 5.6

(This table is generated based on data which may have been rounded or simplified.)

Catalytic Ozonation and Heterogeneous Catalysis Studies

Ozonation is an effective AOP for water treatment, and its efficiency in degrading p-chlorobenzoate can be significantly enhanced through the use of catalysts. Catalytic ozonation can be either homogeneous or heterogeneous. In heterogeneous catalytic ozonation, solid catalysts are used to promote the decomposition of ozone and the generation of hydroxyl radicals.

A variety of materials have been investigated as catalysts for the ozonation of p-chlorobenzoate, including activated carbon, metal-supported activated carbon, and various metal oxides. nih.govglobethesis.comascelibrary.org These catalysts provide active sites on their surfaces that facilitate the decomposition of ozone, leading to an increased production of hydroxyl radicals and, consequently, a higher degradation rate of p-chlorobenzoate. mdpi.com The effectiveness of the catalyst can be influenced by its surface properties, such as surface area and the presence of specific functional groups.

The table below summarizes the findings of several studies on the catalytic ozonation of p-chlorobenzoate, highlighting the different catalysts used and their impact on removal efficiency.

Table 2: Performance of Different Catalysts in the Ozonation of p-Chlorobenzoate

Catalyst Initial p-CBA Concentration Catalyst Dosage Ozone Flow Rate/Dosage pH Reaction Time Removal Efficiency (%)
Sludge-corncob activated carbon (SCAC) Not Specified Not Specified Not Specified Not Specified 1 min 60.2
Activated carbon (from petroleum coke) 10 mg/L 5.0 g/L 50 mg/h 4.31 60 min >43 (TOC removal)
Ni-supported activated carbon (Ni/AC) 10 mg/L 5.0 g/L 50 mg/h 4.31 60 min >60 (TOC removal)
Modified Birnessite-type MnO₂ (H-Bir) 10 mg/L 0.5 g/L 7 mg/L 7 40 min 85.83

(This table is generated based on data which may have been rounded or simplified.)

Advanced Analytical and Spectroscopic Characterization of Sodium P Chlorobenzoate and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular vibrations and structural features of sodium p-chlorobenzoate. These methods are particularly sensitive to the polarizability and dipole moment changes within the molecule, offering a detailed view of the carboxylate group and the aromatic ring system.

FT-IR spectroscopy is a powerful tool for identifying the coordination modes of the carboxylate group in p-chlorobenzoate compounds. The analysis focuses on the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group. The frequency separation (Δν = νₐₛ - νₛ) between these two bands is diagnostic of the carboxylate's binding mode to a metal center (monodentate, bidentate chelating, or bidentate bridging).

Table 1: Characteristic FT-IR Frequencies for p-Chlorobenzoate and Related Compounds

Compound/Complex ν(C=O) of COOH (cm⁻¹) νₐₛ(COO⁻) (cm⁻¹) νₛ(COO⁻) (cm⁻¹) Reference
p-Chlorobenzoic Acid ~1688 N/A N/A asianpubs.org
This compound N/A ~1600 Not specified
Co(II) p-chlorobenzoate complex N/A ~1541 Not specified asianpubs.org

Note: N/A indicates the vibration is not applicable to the specified compound.

Raman spectroscopy serves as a complementary technique to FT-IR, providing detailed information about the molecular framework, particularly the non-polar bonds and the aromatic ring system. The Raman spectrum of p-chlorobenzoic acid, the parent acid of the sodium salt, exhibits several characteristic peaks. researchgate.net Key bands are observed that correspond to vibrations of the benzene (B151609) ring and the C-Cl bond.

In studies of p-chlorobenzoic acid, prominent Raman peaks have been identified at approximately 800 cm⁻¹, 1100 cm⁻¹, 1597 cm⁻¹, and 1628 cm⁻¹. researchgate.net The band at 1628 cm⁻¹ can be assigned to the carboxylic C=O stretch, which may be broadened in the solid state due to intermolecular hydrogen bonding. researchgate.net The analysis of aromatic ring vibrations, such as the ring breathing modes, provides insights into the electronic perturbations caused by the chloro and carboxylate substituents. Comparisons between the Raman spectra of different chlorobenzoic acid isomers (ortho, meta, and para) reveal that the frequencies of certain aromatic bands (e.g., 8a, 19a, 14) decrease in the order of para > meta ≥ ortho, indicating an increase in the perturbation of the aromatic system. asianjournalofphysics.com

Table 2: Selected Raman Peaks for p-Chlorobenzoic Acid

Wavenumber (cm⁻¹) Tentative Assignment Reference
1628 Carboxylic C=O stretch (dimer) researchgate.net
1597 Aromatic C=C stretch researchgate.net
1100 In-plane C-H bending researchgate.net

Electronic Spectroscopy for Conjugation and Ligand Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, offering valuable data on conjugation, electronic structure, and the presence of chromophores.

UV-Vis spectroscopy is a highly effective method for monitoring the stability of this compound and detecting the formation of photodegradation products. The aromatic ring and carboxylate group constitute a chromophore that absorbs in the UV region. The photodegradation process often leads to changes in the electronic structure of the molecule, which can be tracked by observing shifts in the absorption spectrum or the appearance of new absorption bands. diva-portal.orgmdpi.com

The parent compound, p-chlorobenzoic acid, exhibits a maximum absorption (λₘₐₓ) in alcohol at approximately 234 nm. nih.gov This absorption corresponds to a π→π* electronic transition within the benzene ring. When studying the degradation of this compound, the concentration of the parent compound can be monitored over time by measuring the absorbance at its λₘₐₓ. researchgate.net The formation of degradation products, such as free p-chlorobenzoic acid, can be quantified in the 200–400 nm range, providing kinetic data for the degradation process. rsc.org

Table 3: UV-Vis Absorption Data for p-Chlorobenzoic Acid

Compound Solvent λₘₐₓ (nm) Molar Absorptivity (log ε) Reference

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the complete assignment of the molecular structure of this compound derivatives.

¹H and ¹³C NMR spectra provide a map of the proton and carbon framework of a molecule. For p-chlorobenzoate derivatives, the chemical shifts of the aromatic protons and carbons are particularly informative. In the ¹H NMR spectrum, the aromatic protons of the p-substituted ring typically appear as two doublets, corresponding to the protons ortho and meta to the carboxylate group. For this compound, these aromatic protons are expected in the range of δ 7.4–8.0 ppm.

The formation of derivatives, such as metal complexes or esters, leads to predictable changes in the chemical shifts. For example, a study comparing benzoic acid with its sodium salt and substituted derivatives showed that the chemical shifts of all protons in the benzoate (B1203000) ring are smaller (shifted upfield) than those in the parent benzoic acid. researchgate.net In more complex derivatives, such as 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818), the distinct signals for both the coumarin (B35378) and the p-chlorobenzoate moieties can be fully assigned using 1D and 2D NMR techniques. mdpi.com

The ¹³C NMR spectrum provides information on all carbon atoms, including quaternary carbons. oregonstate.edu The chemical shifts are sensitive to the electronic effects of the substituents. For p-chlorobenzoic acid, the carboxyl carbon appears significantly downfield, while the aromatic carbons show a characteristic pattern based on their position relative to the electron-withdrawing chloro and carboxyl groups. chemicalbook.com

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-Chlorobenzoic Acid and a Derivative

Compound Nucleus C1 (ipso-COO) C2/C6 (ortho) C3/C5 (meta) C4 (ipso-Cl) COOH H2/H6 H3/H5 Reference
4-Chlorobenzoic Acid¹ ¹³C 128.46 131.56 132.54 134.83 171.09 - - rsc.org
4-Chlorobenzoic Acid¹ ¹H - - - - - 8.09 (d) 7.50 (m) rsc.org
2-oxo-2H-chromen-7-yl 4-chlorobenzoate² ¹³C (benzoate) 128.6 (Cᵢ) 132.2 (Cₒ) 128.6 (Cₘ) 138.5 (Cₚ) 162.0 (C=O) - - mdpi.com

¹Data for 2-chlorobenzoic acid provided for comparison of substituent effects. Solvent: CDCl₃. rsc.org ²Solvent: DMSO-d₆. mdpi.com

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for the determination of the molecular weight and the elucidation of the fragmentation pathways of this compound. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for this purpose. In ESI-MS analysis, adduct formation, such as [Na(p-ClBz)₂]⁻, can be identified with high-resolution mass accuracy, typically with an error of less than 5 ppm. The monoisotopic mass of this compound is calculated to be 177.9797513 Da. nih.gov

The fragmentation of the p-chlorobenzoate anion ([M-H]⁻) under collision-induced dissociation (CID) provides valuable structural information. A characteristic fragmentation pattern involves the transition from a precursor ion with a mass-to-charge ratio (m/z) of 154.9905 to product ions. nih.gov For instance, a multiple reaction monitoring (MRM) transition of m/z 173 → 137 with a collision energy of 20 eV is utilized for quantification. The mass spectrum of p-chlorobenzoic acid shows a base peak at m/z 139/141, corresponding to the (4-chlorobenzylidyne)oxonium ion, and a peak at m/z 111/113, which is attributed to the 4-chlorobenzene-1-ylium ion. mdpi.com

Table 1: Key Mass Spectrometry Data for this compound

ParameterValueSource
Molecular Weight178.55 g/mol nih.gov
Monoisotopic Mass177.9797513 Da nih.gov
ESI-MS Adduct[Na(p-ClBz)₂]⁻
MRM Transitionm/z 173 → 137
p-Chlorobenzoate Precursor Ion (as [M-H]⁻)154.9905 m/z nih.gov

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for assessing the purity of this compound and for quantifying the compound and its degradation products in various matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of p-chlorobenzoic acid (p-CBA), the parent acid of this compound, particularly in complex environmental samples like water. researchgate.netnih.gov A method has been developed for the trace analysis of p-CBA in water with a reporting limit of 100 ng/L, which is significantly lower than the 4.0 µg/L reporting limit of conventional liquid chromatography with UV detection (LC-UV). researchgate.netnih.gov This enhanced sensitivity allows for the detection of p-CBA at levels below 1 µg/L, which is crucial for monitoring its presence in wastewater treatment processes. researchgate.net The robustness of the LC-MS/MS method has been demonstrated in challenging matrices such as wastewater. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) for Degradation Monitoring

High-performance liquid chromatography (HPLC) is a widely used technique for monitoring the degradation of this compound and for the simultaneous determination of the active compound and its impurities. nih.govnih.gov For instance, a reversed-phase HPLC method using a C18 column can effectively separate p-chlorobenzoic acid from its potential degradation products. semanticscholar.org

Accelerated stability testing often employs HPLC to monitor degradation. Samples may be exposed to conditions such as 40°C and 75% relative humidity for several weeks, with degradation being monitored by HPLC using a C18 column and a mobile phase containing 0.1% H₃PO₄. In the context of pharmaceutical formulations, HPLC methods have been developed to simultaneously determine chloroprocaine (B85988) hydrochloride and its hydrolytic degradation product, 4-amino-2-chlorobenzoic acid. nih.gov Similarly, validated RP-HPLC methods are available for the estimation of indomethacin (B1671933) and its degradation products, including 4-chlorobenzoic acid. nih.govsemanticscholar.org These methods typically utilize a C18 column with a mobile phase consisting of a mixture of organic solvents (like acetonitrile (B52724) and methanol) and an acidic buffer, with UV detection commonly set at 234 nm or 278 nm. researchgate.netnih.gov

Table 2: HPLC Methods for Analysis of p-Chlorobenzoic Acid and Related Compounds

ApplicationColumnMobile PhaseDetectionSource
Degradation MonitoringC180.1% H₃PO₄ in water/acetonitrileUV
Simultaneous Determination with Chloroprocaine HClµ-Bondapak C18Water-acetonitrile-methanol-glacial acetic acid (74:20:5:1) with 0.05-0.08% sodium 1-heptanesulfonateUV (278 nm) nih.gov
Determination with IndomethacinZorbax Eclipse Plus C18Methanol (B129727):acetonitrile:10 mM sodium acetate (B1210297) buffer pH 3 (10:50:40% v/v)UV (254 nm) semanticscholar.org
Trace Analysis in Water (as p-CBA)Not specifiedNot specifiedMS/MS researchgate.netnih.gov

X-ray Diffraction and Crystallographic Studies for Solid-State Structure Refinement

X-ray diffraction (XRD) and crystallographic studies provide detailed insights into the three-dimensional arrangement of atoms and molecules in the solid state of p-chlorobenzoic acid and its derivatives. The crystal structure of p-chlorobenzoic acid has been refined to a high degree of accuracy. iucr.orgiucr.org It crystallizes in the triclinic space group P1. iucr.org The crystal structure reveals that the molecules form hydrogen-bonded dimers, with the O-H...O distance being 2.618 Å. iucr.org

The benzene ring in p-chlorobenzoic acid exhibits C2v (mm) symmetry within experimental error. iucr.org The C-Cl bond length is determined to be 1.736 Å, and the internal angle of the benzene ring at the chlorine-substituted carbon atom is 122.0°. iucr.org These structural details are crucial for understanding intermolecular interactions, such as halogen bonding and hydrogen bonding, which govern the crystal packing. mdpi.com The crystal structure of cocrystals of p-chlorobenzoic acid with other molecules, such as aminopyridines, has also been investigated, revealing complex supramolecular assemblies. mdpi.comnih.gov

Table 3: Crystallographic Data for p-Chlorobenzoic Acid

ParameterValueSource
Crystal SystemTriclinic iucr.org
Space GroupP1 iucr.org
a14.376(4) Å iucr.org
b6.213(2) Å iucr.org
c3.854(2) Å iucr.org
α88.66(4)° iucr.org
β100.23(2)° iucr.org
γ93.23(2)° iucr.org
Z2 iucr.org
O-H...O Hydrogen Bond Distance2.618(2) Å iucr.org
C-Cl Bond Length1.736(2) Å iucr.org
C-C(Cl)-C Angle122.0(2)° iucr.org

Thermal Analysis for Stability and Decomposition Profiles

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are employed to investigate the thermal stability and decomposition behavior of this compound and its derivatives.

For a related derivative, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, TGA revealed good thermal stability up to 252°C. mdpi.comresearchgate.net Above this temperature, the compound undergoes a melting process, which is observed as an endothermic peak in the DSC thermogram at approximately 254°C, with an enthalpy of fusion (ΔH) of 125.3 J g⁻¹. mdpi.com In another study on metal complexes of p-chlorobenzoate, the final decomposition products were identified as metal oxides. researchgate.net Thermal analysis of a polysulphide amide derived from 4-chlorobenzoic acid also provided information on its decomposition temperature and char residue. niscpr.res.in These studies are crucial for determining the temperature limits for storage and processing of these materials.

Table 4: Thermal Analysis Data for a 4-Chlorobenzoate Derivative

CompoundTechniqueKey FindingTemperature (°C)Source
2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoateTGAOnset of decomposition~252 mdpi.comresearchgate.net
2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoateDSCEndothermic peak (melting)~254 mdpi.com

Biochemical Mechanisms and Pathway Research Involving P Chlorobenzoate Non Clinical Focus

Investigation of Enzyme-Substrate Interactions and Binding Affinities

The biochemical degradation of p-chlorobenzoate in certain microorganisms, such as Pseudomonas and Arthrobacter species, is initiated by a critical enzyme: 4-chlorobenzoate (B1228818):coenzyme A ligase (CBL). This enzyme activates the otherwise inert chlorobenzoate, preparing it for subsequent dehalogenation and entry into central metabolism. Research has focused on understanding the precise catalytic mechanism of CBL and the structural dynamics that facilitate substrate binding and product release.

The catalytic process follows a "ping-pong" kinetic mechanism and involves two partial reactions: drugbank.com

Adenylation: In the first step, the carboxylate group of 4-chlorobenzoate attacks the α-phosphate of ATP, leading to the formation of a 4-chlorobenzoyl-adenylate (4-CB-AMP) intermediate and the release of pyrophosphate (PPi). nih.govnih.gov This reaction is catalyzed by the enzyme in a specific initial conformation. The 4-CB-AMP intermediate has been successfully isolated from reaction mixtures lacking CoA, and its structure has been verified, confirming its role in the catalytic cycle. nih.govnih.gov

Thioesterification: Following the release of PPi, the enzyme binds CoA. The thiol group of CoA then attacks the carbonyl carbon of the 4-CB-AMP intermediate, displacing AMP and forming the final product, 4-CB-CoA. nih.gov

Magnesium ions (Mg²⁺) are crucial for the reaction, increasing the steady-state rate of catalysis by a factor of 12 to 75, depending on the conditions. drugbank.comnih.gov Pre-steady-state kinetic analyses have been employed to determine the rates of the individual steps in the reaction catalyzed by CBL from Pseudomonas sp. strain CBS3.

Table 1: Rate Constants for Partial Reactions in CBL Catalysis
Partial ReactionStepForward Rate Constant (k)Reverse Rate Constant (k)
Adenylation4-CB + ATP → 4-CB-AMP + PPi135 s⁻¹35–135 s⁻¹
Thioesterification4-CB-AMP + CoA → 4-CB-CoA + AMP100 s⁻¹10 s⁻¹

Data derived from pre-steady state kinetic analysis of the Pseudomonas sp. strain CBS3 enzyme. nih.gov

X-ray crystallography studies have revealed that 4-chlorobenzoate:CoA ligase (CBL) undergoes a significant conformational change during its catalytic cycle. The enzyme exists in two distinct conformational states, which are essential for orchestrating the two-step reaction mechanism. drugbank.comnih.gov

Conformation 1 (Adenylation-competent): In this state, the enzyme is structured to bind 4-chlorobenzoate and ATP and catalyze the first partial reaction, the formation of the 4-chlorobenzoyl-adenylate intermediate. drugbank.comnih.gov

Conformation 2 (Thioesterification-competent): After the release of pyrophosphate, the enzyme switches to this second state. This conformation is poised to bind coenzyme A and catalyze the second partial reaction, the formation of 4-chlorobenzoyl-CoA. drugbank.comnih.gov

The switch between these two states involves a large-scale domain rotation. The C-terminal "cap" domain of the enzyme rotates approximately 140 degrees relative to the N-terminal domain. nih.gov This movement effectively remodels the active site, first excluding water to facilitate the adenylation reaction and then creating the binding site for CoA to allow for the thioesterification step. drugbank.com This domain alternation strategy prevents the unproductive hydrolysis of the adenylate intermediate and ensures the sequential binding of substrates. drugbank.com

The structures of CBL bound to various ligands and ligand analogs, such as 4-CB-AMP and 4-chlorophenacyl-CoA (an inert analog of the product), have been solved, providing detailed snapshots of the active site in both conformations. drugbank.comnih.gov These studies have defined the key amino acid residues involved in substrate binding and the catalytic process, as well as those that function as hinges for the domain alternation.

Role in Metabolic Pathway Modulation

In microorganisms capable of degrading p-chlorobenzoate, the formation of its coenzyme A thioester, 4-chlorobenzoyl-CoA, is not a toxification step but rather the critical first step in a detoxification pathway. Acyl-CoA esters, in general, can be reactive and potentially toxic if they accumulate within the cell. nih.govfrontiersin.org The microbial degradation pathway for 4-chlorobenzoate is highly efficient and consists of a sequence of three enzymes that prevent the buildup of the intermediate 4-chlorobenzoyl-CoA. nih.gov

4-Chlorobenzoate:CoA Ligase: Activates 4-chlorobenzoate to 4-chlorobenzoyl-CoA.

4-Chlorobenzoyl-CoA Dehalogenase: Catalyzes the hydrolytic removal of the chlorine atom from the aromatic ring, yielding 4-hydroxybenzoyl-CoA. quora.com This step is crucial as it removes the halogen, a key xenobiotic feature.

4-Hydroxybenzoyl-CoA Thioesterase: Cleaves the thioester bond, releasing 4-hydroxybenzoate and regenerating free Coenzyme A. quora.com

This enzymatic pathway ensures that the reactive 4-chlorobenzoyl-CoA intermediate is rapidly converted to a non-toxic product, thus preventing its accumulation and any associated cellular damage. The 4-hydroxybenzoate product can then enter standard bacterial metabolic pathways.

While direct studies on p-chlorobenzoate are limited, research on the closely related compound sodium benzoate (B1203000) provides a clear mechanism for how such compounds can modulate central metabolic pathways like gluconeogenesis and urea synthesis. wikipedia.org The addition of benzoate to rat hepatocytes inhibits both the synthesis of glucose from lactate (gluconeogenesis) and the generation of urea from ammonia. wikipedia.org

The primary mechanism of this inhibition is the sequestration of the cellular pool of Coenzyme A (CoA). Benzoate is activated to benzoyl-CoA, a reaction analogous to the activation of p-chlorobenzoate. This process consumes free CoA, leading to a depletion of this essential cofactor. The consequences of CoA depletion are twofold:

Inhibition of Gluconeogenesis: The depletion of CoA leads to reduced levels of acetyl-CoA. Acetyl-CoA is a required allosteric activator for pyruvate carboxylase, a key enzyme in gluconeogenesis that converts pyruvate to oxaloacetate. wikipedia.orgnih.gov With reduced acetyl-CoA, pyruvate carboxylase activity decreases, thereby inhibiting the entire gluconeogenic pathway. wikipedia.org

Inhibition of Urea Synthesis: The urea cycle is also impacted. The synthesis of N-acetylglutamate (NAG), an essential activator for carbamoyl phosphate synthetase I (CPS-I), the first enzyme of the urea cycle, requires acetyl-CoA. wikipedia.org The depletion of acetyl-CoA lowers NAG levels, which in turn inhibits CPS-I and slows down urea synthesis. wikipedia.org

Mechanistic Studies of Antimicrobial Activity

Sodium p-chlorobenzoate is utilized as a preservative due to its antimicrobial properties, particularly its ability to inhibit the growth of molds and some bacteria. The precise molecular mechanism of action is not extensively detailed in dedicated studies, but it is understood to be similar to that of other weak acid preservatives like benzoic acid and sorbic acid. The antimicrobial efficacy is highly dependent on pH, being significantly more active in acidic conditions.

The proposed mechanisms center on the disruption of cellular homeostasis after the undissociated, lipophilic form of the acid diffuses across the microbial cell membrane:

Disruption of Membrane Function: Once inside the cell, where the pH is typically near neutral, the p-chlorobenzoic acid molecule dissociates, releasing a proton (H⁺) and the chlorobenzoate anion. This process can acidify the cytoplasm, forcing the cell to expend energy pumping out excess protons to maintain its internal pH. This continuous effort drains the cell's ATP reserves. The accumulation of the anion within the cell can also disrupt membrane potential and inhibit transport processes across the membrane. nih.gov

Inhibition of Cellular Enzymes: While specific enzyme targets for p-chlorobenzoate are not well-defined in the context of its antimicrobial action, it is plausible that the chlorobenzoate anion could inhibit the function of various essential metabolic enzymes, similar to how other benzoates act. For instance, 4-chlorobenzoic acid has been shown to be a potent inhibitor of rat brain and liver mitochondrial 4-hydroxybenzoate:polyphenyl transferase. nih.gov The disruption of key metabolic pathways would compromise cellular function and lead to growth inhibition or cell death.

Studies on derivatives of chlorobenzoic acid have shown that they can possess potent antimicrobial activity, with some Schiff's bases of 2-chlorobenzoic acid showing efficacy comparable to standard antibiotics against E. coli. nih.gov Other related compounds exert their antifungal effects by acting on the plasma membrane and altering fungal micromorphology. nih.gov

Advanced Applications and Materials Science Research Non Clinical Focus

Applications in Coordination Polymer and Metal-Organic Framework (MOF) Synthesis

The p-chlorobenzoate anion is a versatile ligand in the field of coordination chemistry, capable of forming stable complexes with a variety of metal ions. The carboxylate group can coordinate to metal centers in different ways, including monodentate, bidentate chelating, and bridging modes. This versatility is instrumental in the construction of diverse and complex structures, ranging from simple metal complexes to intricate coordination polymers and metal-organic frameworks (MOFs).

Design and Synthesis of Functional Metal Complexes

For instance, the hydrothermal reaction of cobalt(II) salts with 4,4'-oxybis(benzoic acid) and 1,4-bis(pyrid-4-yl)benzene has been shown to produce a coordination polymer with a cationic chain structure. While not a direct use of p-chlorobenzoate, this example illustrates the principles of using substituted benzoates to build complex architectures. The synthesis of such materials often involves self-assembly processes under solvothermal conditions, where the metal ions and organic ligands organize into extended networks.

Organic Synthesis Intermediate Utility in Complex Molecule Construction

Sodium p-chlorobenzoate and its parent acid, p-chlorobenzoic acid, are valuable intermediates in organic synthesis. google.comnbinno.com Their utility stems from the reactivity of the carboxylic acid group and the influence of the chloro substituent on the aromatic ring. These compounds serve as starting materials for the preparation of a variety of more complex molecules.

The synthesis of p-chlorobenzoic acid itself can be achieved through the oxidation of p-chlorotoluene. wikipedia.org A multi-step synthesis route can also be employed, starting from p-chloronitrobenzene, which is first reduced to p-chloroaniline. This is followed by a Sandmeyer reaction to introduce a cyano group, which is then hydrolyzed to the carboxylic acid. stackexchange.com

This compound is often used as a reagent in organic synthesis due to its solubility and the nucleophilicity of the carboxylate anion. google.com For instance, it can be used in esterification reactions to introduce the p-chlorobenzoyl group into a molecule. The compound's role as a precursor highlights its importance in the construction of elaborate molecular architectures for various applications.

Agrochemical Research and Development

In the field of agrochemical research, p-chlorobenzoic acid serves as a key intermediate in the synthesis of certain pesticides. google.com The development of effective and selective agrochemicals is crucial for modern agriculture, and the chemical properties of intermediates like p-chlorobenzoic acid are fundamental to creating active ingredients with desired biological activities. nbinno.com

Notably, p-chlorobenzoic acid is an intermediate in the production of the fungicide dimethomorph and the insecticide flumethrin. google.com The synthesis of these agrochemicals involves multi-step processes where the p-chlorobenzoyl moiety is incorporated into the final molecular structure. The presence of the chlorine atom can enhance the biological activity and stability of the resulting pesticide. The quality and purity of the p-chlorobenzoic acid intermediate are critical for ensuring the efficacy and safety of the final agrochemical product.

Corrosion Inhibition Studies with p-Chlorobenzoate Derivatives

The study of corrosion inhibitors is a vital aspect of materials science, aimed at protecting metallic surfaces from degradation. Organic compounds, particularly those containing heteroatoms and aromatic rings, are often effective corrosion inhibitors. They function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.

Research has shown that benzoic acid derivatives can act as effective corrosion inhibitors for mild steel in acidic solutions. ekb.eg Studies on aminobenzoic acid isomers have demonstrated their ability to inhibit corrosion, with their effectiveness being influenced by their molecular structure and adsorption mechanism on the steel surface. bohrium.com While specific studies focusing solely on p-chlorobenzoate derivatives as corrosion inhibitors for mild steel were not found in the provided search results, the known efficacy of similar benzoic acid derivatives suggests that p-chlorobenzoate compounds could also exhibit corrosion-inhibiting properties. The presence of the electron-withdrawing chloro group and the carboxylate functionality could facilitate adsorption onto the metal surface, thereby providing a barrier to corrosion. icrc.ac.ir Further research in this area could elucidate the potential of p-chlorobenzoate derivatives as effective corrosion inhibitors.

Theoretical and Computational Chemistry Studies of Sodium P Chlorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of sodium p-chlorobenzoate at the electronic level. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. In DFT, the energy of the system is determined as a functional of the electron density. For compounds like this compound, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), can be employed to predict a variety of properties. semanticscholar.orgunt.edu

Key applications of DFT for this compound include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. The energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is a crucial indicator of chemical reactivity and kinetic stability.

Reactivity Descriptors: Predicting sites susceptible to electrophilic or nucleophilic attack, which is essential for understanding reaction mechanisms. researchgate.net

Spectroscopic Parameters: Simulating spectroscopic data, such as infrared and Raman spectra, which can be compared with experimental results for validation.

These calculations provide a detailed picture of how the chlorine atom and the carboxylate group influence the electronic structure of the benzene (B151609) ring.

Ab Initio Calculations for Vibrational Frequency Analysis

Ab initio (from first principles) methods, such as Hartree-Fock (HF) theory, provide another avenue for studying molecular properties without reliance on empirical parameters. These calculations are computationally intensive but offer high accuracy.

For this compound, ab initio calculations are particularly valuable for vibrational analysis. By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, which yields the harmonic vibrational frequencies. These theoretical frequencies can be scaled to correct for anharmonicity and systematic errors, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. semanticscholar.orgunt.edu This analysis enables the precise assignment of observed spectral bands to specific molecular motions, such as C-Cl stretching, C=O asymmetric and symmetric stretching, and benzene ring vibrations. The agreement between calculated and experimental frequencies serves as a validation of the computed molecular geometry. semanticscholar.orgunt.edu

Table 1: Representative Vibrational Modes and Frequencies for p-Chlorobenzoate. (Data adapted from studies on the parent acid, p-chlorobenzoic acid, as a proxy).
Vibrational ModeTypical Experimental Frequency (cm⁻¹)Theoretical MethodReference
C=O Asymmetric Stretch~1600-1550DFT (B3LYP) / Ab Initio (HF) semanticscholar.orgunt.edu
C=O Symmetric Stretch~1400-1380DFT (B3LYP) / Ab Initio (HF) semanticscholar.orgunt.edu
Benzene Ring C-C Stretch~1600, ~1500, ~1400DFT (B3LYP) / Ab Initio (HF) semanticscholar.orgunt.edu
C-Cl Stretch~760DFT (B3LYP) / Ab Initio (HF) semanticscholar.orgunt.edu

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can model the behavior of this compound in solution, providing insights that are difficult to obtain experimentally.

In a typical MD simulation of aqueous this compound, the system would consist of p-chlorobenzoate anions, sodium cations, and a large number of water molecules in a periodic box. Key aspects that can be investigated include:

Hydration Structure: Analyzing the radial distribution functions to determine how water molecules arrange around the sodium ion and the different parts of the p-chlorobenzoate anion (the carboxylate group, the phenyl ring, and the chlorine atom).

Ion Pairing: Quantifying the formation of contact and solvent-separated ion pairs between Na⁺ and the p-chlorobenzoate anion.

Transport Properties: Calculating diffusion coefficients for the ions and viscosity of the solution, which are crucial for understanding mass transport processes.

Interactions with Other Solutes: Simulating how this compound interacts with other molecules in a mixture, such as polymers or biological macromolecules.

These simulations offer a microscopic view of the dynamic interactions governing the compound's behavior in an aqueous environment.

Kinetic Modeling for Degradation and Reaction Pathways

Kinetic modeling is used to understand the rates and mechanisms of chemical reactions. For this compound, this is particularly relevant for studying its degradation under various conditions.

Studies on the photocatalytic degradation of p-chlorobenzoate have shown that kinetic processes can often be described by the Langmuir-Hinshelwood model. mdpi.com This model assumes that the reaction occurs on a catalyst surface and relates the reaction rate to the concentration of the reactant and its adsorption on the surface. The degradation of 4-chlorobenzoic acid can also occur via microbial pathways, where the initial step is dehalogenation to form 4-hydroxybenzoate. nih.gov

Arrhenius Kinetics for Stability Prediction

The stability of this compound, particularly its thermal decomposition, can be predicted using the Arrhenius equation. This equation relates the rate constant (k) of a reaction to the temperature (T), the activation energy (Ea), and a pre-exponential factor (A).

Arrhenius Equation: k = A * exp(-Ea / (R * T))

Where R is the universal gas constant. By conducting experiments at different temperatures (e.g., using thermogravimetric analysis), one can determine the activation energy and pre-exponential factor for the decomposition reaction. semanticscholar.orgmdpi.com This allows for the prediction of the compound's shelf-life and stability at various storage or usage temperatures. Studies on the thermolysis of aromatic carboxylic acids indicate that carboxylate salts can influence decomposition rates, suggesting that the sodium salt form is relevant to stability. unt.edu

Table 2: Conceptual Arrhenius Parameters for Thermal Degradation.
ParameterSymbolDescriptionMethod of Determination
Activation EnergyEaThe minimum energy required to initiate the decomposition reaction.Isothermal or dynamic thermogravimetric analysis (TGA).
Pre-exponential FactorARepresents the frequency of collisions in the correct orientation for reaction.Isothermal or dynamic thermogravimetric analysis (TGA).
Rate ConstantkThe rate of the decomposition reaction at a specific temperature.Calculated from the Arrhenius equation once A and Ea are known.

Conformational Analysis and Intermolecular Interactions

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. For the p-chlorobenzoate anion, the primary conformational flexibility lies in the rotation around the C-C bond connecting the carboxylate group to the phenyl ring.

Computational methods can map the potential energy surface as a function of the dihedral angle of this bond to identify the most stable conformer(s). In the solid state, intermolecular interactions dictate the crystal packing. For this compound, these interactions are complex and include:

Ionic Interactions: Strong electrostatic forces between the sodium cations (Na⁺) and the carboxylate anions (COO⁻).

π-π Stacking: Interactions between the aromatic rings of adjacent p-chlorobenzoate anions.

Van der Waals Forces: Weaker forces, including those involving the chlorine atom.

Understanding these interactions is crucial for predicting crystal structure and properties like solubility and melting point. Quantum mechanical calculations can be used to quantify the strength of these different interactions, providing insight into the forces that govern the supramolecular structure.

Prediction of Polymorphic Forms and Crystallization Kinetics

A thorough review of publicly available scientific literature and computational chemistry databases reveals a significant gap in the specific theoretical and computational studies concerning the polymorphic forms and crystallization kinetics of this compound. While computational methods for Crystal Structure Prediction (CSP) and the simulation of crystallization kinetics are well-established fields, specific research applying these techniques to this compound is not readily found.

Prediction of Polymorphic Forms:

Crystal Structure Prediction (CSP) is a powerful computational methodology used to predict the possible crystal structures (polymorphs) of a given molecule based on its chemical diagram. researchgate.netarxiv.org These methods explore the potential energy surface of crystal packing to identify thermodynamically plausible structures. The process typically involves:

Generating a multitude of hypothetical crystal packings.

Calculating the lattice energy of these structures using force fields or quantum mechanical methods to determine their relative stability. wikipedia.orglibretexts.org

Ranking the predicted structures by energy to create a crystal energy landscape. nih.gov

Polymorphs of a compound can exhibit different physical properties, and computational predictions are valuable for identifying the most stable forms. researchgate.netnih.gov However, despite the availability of these advanced computational tools, specific studies detailing the predicted polymorphs, lattice energies, and crystal energy landscapes for this compound have not been published in the reviewed literature. While the crystal structure of its parent compound, p-chlorobenzoic acid, is known to be triclinic, analogous predictive studies for the sodium salt are absent. drugfuture.com

Crystallization Kinetics:

The study of crystallization kinetics involves understanding the mechanisms and rates of nucleation and crystal growth. mit.edu Molecular dynamics (MD) simulations are a key tool in this area, providing insights at the atomic level into how molecules assemble from a solution or melt into an ordered crystal lattice. cecam.orgresearchgate.net These simulations can model processes such as:

The formation of critical nuclei.

The mechanism of crystal growth at different faces.

The influence of solvent and impurities on crystallization.

Such theoretical investigations are crucial for controlling crystal size and morphology. Studies on related compounds, such as the co-crystallization of benzoic acid and sodium benzoate (B1203000), have demonstrated the complexity of these kinetic processes. mdpi.com However, specific molecular simulations or theoretical models detailing the nucleation rates, growth mechanisms, or predicted crystal habits for this compound are not available in the current body of scientific literature.

Due to the absence of specific research data, the creation of data tables detailing predicted polymorphic forms or crystallization kinetic parameters for this compound is not possible at this time.

Future Research Trajectories and Interdisciplinary Opportunities

Development of Green Chemistry Approaches for Synthesis and Degradation

The principles of green chemistry are increasingly guiding the development of new synthetic and degradative methods for chemical compounds, including sodium p-chlorobenzoate. Future research is focused on creating more environmentally benign and efficient processes.

Synthesis: Conventional synthesis of p-chlorobenzoic acid and its sodium salt often involves methods like the oxidation of p-chlorotoluene or the Cannizzaro reaction, which can require harsh conditions and long reaction times. google.comrsc.org For instance, the oxidation of a chlorotoluene mixture can take up to 40 hours. google.com Green chemistry approaches aim to mitigate these drawbacks. Microwave-assisted synthesis, in particular, has emerged as a powerful tool for accelerating organic reactions. rasayanjournal.co.inajrconline.org Studies on related compounds have shown that microwave irradiation can dramatically reduce reaction times from hours to mere minutes and often improve yields. rasayanjournal.co.inijprdjournal.commatanginicollege.ac.in For example, the saponification of methyl benzoate (B1203000) to benzoic acid completes in just 2.5 minutes under microwave irradiation, compared to much longer periods with conventional heating. matanginicollege.ac.in Another green approach is the use of water as a solvent, which minimizes the reliance on volatile organic compounds. matanginicollege.ac.in Future work will likely focus on adapting and optimizing these microwave-assisted and aqueous-phase methods specifically for the large-scale, energy-efficient production of this compound.

Interactive Data Table: Comparison of Synthesis Methods for Benzoates

Method Heating Type Reaction Time Yield Key Advantages Reference
Toluene Oxidation Conventional 10-12 hours 40% Established method matanginicollege.ac.in
Toluene Oxidation Microwave 5 minutes 40% Drastic time reduction matanginicollege.ac.in
Benzanilide Hydrolysis Conventional 1 hour Moderate Standard procedure rasayanjournal.co.in
Benzanilide Hydrolysis Microwave 7 minutes 99% High yield, very fast rasayanjournal.co.in

Degradation: Research into the degradation of p-chlorobenzoate is heavily influenced by green chemistry principles, focusing on advanced oxidation processes (AOPs) that can completely mineralize the compound. Photocatalysis using materials like titanium dioxide (TiO₂) and catalytic ozonation are promising areas. thegoodscentscompany.comacs.org Studies have investigated the kinetic decomposition of p-chlorobenzoic acid (pCBA) using ozone in the presence of catalysts like goethite, which significantly accelerates the decay rate compared to ozonation alone. ascelibrary.org Density Functional Theory (DFT) calculations have been employed to understand the reaction mechanisms in these AOPs, such as the UV/chlorine process, helping to identify the roles of reactive radical species and predict degradation pathways. acs.org Future efforts will aim to develop more robust and reusable catalysts that can operate efficiently under visible light and be applied in real-world water treatment scenarios.

Elucidation of Undiscovered Biotransformation Pathways

While several microbial pathways for the degradation of chlorobenzoates have been identified, significant knowledge gaps remain, particularly concerning anaerobic environments and the full enzymatic machinery involved. researchgate.netresearchgate.net Elucidating these undiscovered pathways is crucial for developing effective bioremediation strategies.

Aerobic degradation often proceeds via hydrolytic dehalogenation, where the chlorine atom is replaced by a hydroxyl group. wur.nl A well-documented pathway in some bacteria involves a three-step, coenzyme A (CoA)-dependent mechanism: 4-chlorobenzoate (B1228818) is first converted to 4-chlorobenzoyl-CoA, which is then dehalogenated to 4-hydroxybenzoyl-CoA before being hydrolyzed to 4-hydroxybenzoate. nih.govresearchgate.net

In contrast, anaerobic degradation is less understood but is known to occur under various conditions, including methanogenic and denitrifying environments. oup.comnih.govepa.gov A key mechanism is reductive dehalogenation, where the chlorine atom is replaced by a hydrogen atom. wur.nlepa.gov This process has been observed in methanogenic consortia and is often the initial step in metabolism. wur.nloup.com Other research has identified denitrifying bacteria capable of using 4-chlorobenzoate as their sole carbon source, indicating that dehalogenation is coupled to nitrate (B79036) reduction. nih.govnih.gov

Future research will focus on isolating and characterizing the specific enzymes responsible for reductive dehalogenation and other novel anaerobic transformations. epa.gov Genomic and proteomic analyses of microbial consortia from contaminated sites will be essential for identifying new genes and enzymes. Understanding the regulatory networks, such as the discovery of the FcbR transcriptional repressor that controls the hydrolytic dehalogenation operon, represents another vital frontier. nih.gov

Interactive Data Table: Known Biotransformation Pathways for 4-Chlorobenzoate

Condition Key Mechanism Initial Step Key Intermediates Example Organisms/Consortia Reference
Aerobic Hydrolytic Dehalogenation Activation to 4-chlorobenzoyl-CoA 4-chlorobenzoyl-CoA, 4-hydroxybenzoyl-CoA Pseudomonas sp., Comamonas sp. nih.govresearchgate.net
Anaerobic (Denitrifying) Dehalogenation (unspecified step) Metabolism of 4-CBA Benzoate Denitrifying consortia oup.comnih.gov

Integration into Advanced Functional Materials

The unique chemical structure of this compound makes it an attractive building block for creating advanced functional materials with tailored properties. Its rigid aromatic ring and reactive carboxylate and chloro groups allow it to be incorporated as a linker in coordination polymers or as a functional unit in other materials.

A significant area of research is the use of p-chlorobenzoate as an organic linker to construct Metal-Organic Frameworks (MOFs). dntb.gov.ua In particular, there is growing interest in creating luminescent lanthanide-MOFs (Ln-MOFs) where the organic linker acts as an "antenna" to absorb energy and transfer it to the lanthanide ion (e.g., Europium, Terbium), resulting in characteristic sharp emission signals. nih.govrsc.orgmdpi.com This property makes such materials highly promising for applications in chemical sensing, as the luminescence can be quenched or enhanced in the presence of specific analytes. nih.govnih.gov

Beyond MOFs, p-chlorobenzoate can be used to functionalize other materials. In one novel approach, p-chlorobenzoic acid was used in a Friedel-Crafts reaction to functionalize multi-walled carbon nanotubes (MWNTs). acs.org This was followed by a nucleophilic substitution reaction to graft linear or hyperbranched polyphenylene sulfide (B99878) (PPS) chains from the nanotube surface, creating a new type of polymer-grafted nanocomposite. acs.org Additionally, polymers incorporating chlorobenzoate moieties have been investigated as potential amphiphilic nanoparticles for mediating photocatalytic reactions in water. mdpi.com Future work will explore the synthesis of new MOFs and polymer composites incorporating this compound to develop materials for catalysis, sensing, and separations.

Novel Spectroscopic Probes for Environmental Monitoring

The development of rapid, sensitive, and selective methods for detecting environmental pollutants like p-chlorobenzoate is a major research goal. While early work focused on whole-cell biosensors using genetically engineered bacteria, the future trajectory is moving towards the design of robust, cell-free spectroscopic probes. mdpi.com

Colorimetric Sensors: A promising avenue is the creation of colorimetric sensors that provide a visual, easy-to-read signal. mdpi.com These sensors can be based on the interaction between the analyte and materials like metal nanoparticles or specially designed organic dyes. embrapa.brnih.gov A highly innovative approach involves using MOFs as the sensing platform. For example, a MOF-based sensor, MOF-808-EDTA-Cu, was developed to detect and distinguish between different corrosive acid vapors through distinct, naked-eye color changes. nih.gov Although this sensor detects the entire acid, the principle of using a MOF scaffold to create a specific colorimetric response to an analyte's components (e.g., the chloride ion in an acidic environment) demonstrates a powerful strategy that could be adapted for the specific detection of p-chlorobenzoate in solution. nih.gov

Fluorescent Probes: Fluorescent probes, or chemosensors, offer very high sensitivity and are another key area of development. researchgate.net These are typically molecules designed with a recognition site that selectively binds the target analyte and a fluorophore that signals the binding event through a change in fluorescence (e.g., "turn-on" or "turn-off" response). researchgate.netacs.org While many fluorescent probes exist for various ions and biomolecules, the design of a probe specifically for p-chlorobenzoate is a clear future objective. Research into coumarin-based fluorescent chemosensors and other D-π-A (donor-π-acceptor) fluorophores provides a strong foundation for designing molecules that can selectively recognize and signal the presence of p-chlorobenzoate in environmental samples. mdpi.com

Computational Design of Enhanced Catalytic Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for accelerating the design and optimization of catalysts for environmental remediation. ascelibrary.orgresearchgate.net Instead of relying on time-consuming trial-and-error experiments, computational modeling provides deep insights into reaction mechanisms at the molecular level, guiding the rational design of more effective systems. acs.orgmdpi.com

For the degradation of p-chlorobenzoate, DFT studies have been used to:

Elucidate Reaction Pathways: Calculations can map out the potential energy surfaces for degradation reactions, identifying the most likely transformation products and revealing the detailed mechanism of bond breaking and formation. acs.orgascelibrary.org

Identify Active Sites: DFT helps pinpoint the specific sites on a catalyst's surface that are responsible for adsorbing and activating the p-chlorobenzoate molecule, which is crucial for improving catalyst design. ascelibrary.org

Calculate Reaction Kinetics: Theoretical calculations can predict the energy barriers for different reaction steps, allowing researchers to estimate reaction rate constants. These calculated rates can then be compared with experimental results to validate the proposed mechanism. acs.org

For instance, DFT has been successfully applied to study the catalytic ozonation of p-chlorobenzoic acid (PCBA) with modified MnO₂ catalysts and to investigate its degradation kinetics in the UV/chlorine advanced oxidation process. acs.orgascelibrary.org Future research will increasingly integrate DFT and other computational methods, such as machine learning, to screen potential catalyst materials, predict their efficacy, and design novel catalytic systems with enhanced stability and activity for the complete destruction of p-chlorobenzoate and other persistent pollutants. mdpi.com

Interactive Data Table: Application of DFT in p-Chlorobenzoate Degradation Studies

Study Focus Method/System Key Computational Insights Reference
Catalytic Ozonation MnO₂ Catalyst Identified oxygen vacancies and hydroxyl groups as main active sites; proposed degradation pathways. ascelibrary.org
Advanced Oxidation UV/Chlorine Process Calculated reaction rate constants with radicals (•OH, •Cl); elucidated H-abstraction and addition pathways. acs.org
Structural Analysis Solid-state p-CBA Compared experimental X-ray data with optimized geometric parameters from DFT; studied intermolecular interactions. researchgate.net

Q & A

Advanced Research Question

  • NMR Spectroscopy : Monitor chemical shift changes in aromatic protons (δ 7.4–8.0 ppm) upon complexation with metals like Cu²⁺ or Fe³⁺.
  • ESI-MS : Identify adduct formation (e.g., [Na(p-ClBz)₂]⁻) with high-resolution mass accuracy (<5 ppm error).
  • X-ray Absorption Spectroscopy (XAS) : Map coordination geometry changes at the Na⁺ site in solid-state complexes .
    Data Interpretation : Use Gaussian fitting for deconvoluting overlapping FT-IR bands to quantify binding constants (log K).

How should researchers design stability studies for this compound under varying environmental conditions?

Basic Research Question

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC (C18 column, 0.1% H3PO4 mobile phase).
  • Light Sensitivity : Use UV-Vis spectroscopy (200–400 nm) to detect photodegradation products (e.g., free p-chlorobenzoic acid).
    Advanced Application : Apply Arrhenius kinetics to predict shelf-life at 25°C, ensuring error margins for activation energy (Eₐ) calculations are <10% .

What computational methods are effective for modeling this compound’s reactivity in aqueous systems?

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict pKa (theoretical vs. experimental ~4.2).
  • Molecular Dynamics (MD) : Simulate solvation shells around Na⁺ ions using AMBER force fields, correlating with experimental diffusion coefficients.
    Validation : Compare computed IR frequencies with experimental data; deviations >5% require recalibration of basis sets .

How can researchers ensure accurate quantification of this compound in complex matrices (e.g., biological fluids)?

Q. Methodological Answer

  • Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound.
  • Analytical Techniques :
    • HPLC-UV : Retention time ~6.2 min (C18 column, 30% acetonitrile/70% 0.1M phosphate buffer, pH 2.5).
    • LC-MS/MS : Quantify via MRM transition m/z 173 → 137 (collision energy 20 eV).
      Calibration : Include internal standards (e.g., deuterated p-chlorobenzoate) to correct for matrix effects .

What strategies address batch-to-batch variability in this compound synthesis for pharmacological studies?

Advanced Research Question

  • Quality Control (QC) Metrics : Enforce limits for residual solvents (e.g., ethanol <500 ppm) and chloride content (<0.1% w/w).
  • DoE (Design of Experiments) : Use factorial designs to optimize stirring rate (200–600 rpm) and cooling rates.
    Data Documentation : Provide raw NMR/FID files in supplementary materials for independent verification .

How should researchers critically evaluate conflicting bioactivity data for this compound in antimicrobial assays?

Advanced Research Question

  • Assay Variability : Standardize inoculum size (e.g., 1×10⁵ CFU/mL) and growth media (Mueller-Hinton agar).
  • Control Experiments : Test sodium benzoate and p-chlorobenzoic acid to isolate the Na⁺ ion’s role.
    Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare zone-of-inhibition diameters across ≥3 independent trials .

What are the best practices for integrating this compound data into computational toxicity databases?

Q. Methodological Answer

  • Data Formatting : Adopt OECD QSAR guidelines, including SMILES notation (C1=CC(=CC=C1C(=O)[O-])Cl.[Na+]) and endpoint-specific metadata (e.g., EC50 for Daphnia magna).
  • Interlaboratory Validation : Share raw LC-MS datasets via repositories like Zenodo to enhance reproducibility .

How can researchers leverage “People Also Ask” data to identify gaps in this compound literature?

Q. Strategic Approach

  • Query Expansion : Use Google’s PAA suggestions (e.g., “this compound crystal structure vs. solubility”) to uncover understudied areas.
  • Semantic Analysis : Apply tools like VOSviewer to map co-occurrence networks of keywords (e.g., “derivatization,” “chelation”) in Web of Science abstracts .

Q. Tables for Reference

Parameter Optimal Value Method Reference
Melting Point285–287°CDSC (10°C/min)
Solubility in Water (25°C)8.3 g/100 mLGravimetric Analysis
HPLC Retention Time6.2 ± 0.3 minC18, 30% ACN, 0.1M phosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium p-chlorobenzoate
Reactant of Route 2
Sodium p-chlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.